molecular formula C10H12N4O B372786 7-tert-butyl-8H-pteridin-4-one

7-tert-butyl-8H-pteridin-4-one

Cat. No.: B372786
M. Wt: 204.23g/mol
InChI Key: GLQJGHVNHIFLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-tert-butyl-8H-pteridin-4-one is a chemical compound with the molecular formula C10H12N4O and a molecular weight of 204.23 g/mol . It belongs to the pteridin-4-one family, a class of heterocyclic compounds that serve as key scaffolds in medicinal chemistry and biochemistry research . Pteridinone derivatives are frequently investigated for their potential to inhibit various enzymes . For instance, some substituted pteridinones have been studied as potent inhibitors of lipoxygenase, with IC50 values extending down to 100 nM, suggesting potential applications in researching inflammatory pathways . Other related compounds in this class are explored as radical scavengers or for their role in modulating nitric oxide synthase (NOS) . The tert-butyl substituent in the 7-position may influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity toward biological targets. Researchers value this structural motif for developing novel therapeutic agents and biochemical probes . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23g/mol

IUPAC Name

7-tert-butyl-3H-pteridin-4-one

InChI

InChI=1S/C10H12N4O/c1-10(2,3)6-4-11-7-8(14-6)12-5-13-9(7)15/h4-5H,1-3H3,(H,12,13,14,15)

InChI Key

GLQJGHVNHIFLTD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CN=C2C(=O)NC=NC2=N1

Isomeric SMILES

CC(C)(C)C1=CN=C2C(=NC=NC2=O)N1

Canonical SMILES

CC(C)(C)C1=CN=C2C(=NC=NC2=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence highlights three tert-butyl-containing heterocycles with distinct core structures, substituent positions, and synthetic pathways. Below is a comparative analysis:

4-tert-Butyl-2,7-dihydro-1H-thiepin-1,1-dione ()

  • Core Structure : Thiepin (7-membered sulfur-containing ring).
  • Substituents : tert-Butyl at position 4; two ketone groups.
  • Key Properties :
    • Melting point: 70–72°C.
    • Elemental composition: C, 59.97%; H, 8.05%; S, 16.01% (calcd.) .
  • Synthesis : Oxidation of 4-tert-butyl-2,7-dihydro-1H-thiepin with meta-chloroperbenzoic acid (m-CPBA) .
  • Relevance : The tert-butyl group enhances crystallinity, as evidenced by its solid-state formation post-purification.

Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

  • Core Structure: Pyrido-pyrimidinone (fused pyridine-pyrimidine system).
  • Substituents : Varied groups (e.g., ethyl, propyl, indazolyl) at positions 2 and 6.
  • Key Differences: Unlike 7-tert-butyl-8H-pteridin-4-one, these derivatives lack a tert-butyl group but feature alkyl or aromatic substituents.

4-tert-Butylpyridine ()

  • Core Structure : Pyridine (6-membered nitrogen-containing ring).
  • Substituents : tert-Butyl at position 4.
  • Key Properties: CAS No.: 3978-81-2; Formula: C₉H₁₃N. Industrial use: Commonly employed as a ligand or additive in organic electronics and catalysis .

Data Table: Comparative Analysis of Tert-Butyl-Substituted Heterocycles

Compound Name Core Structure Substituent Position Melting Point (°C) Key Elemental Data (%) Reference
4-tert-Butyl-2,7-dihydro-1H-thiepin-1,1-dione Thiepin 4-tert-butyl 70–72 C: 59.97; H: 8.05; S: 16.01
7-(Piperidin-4-yl)-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone 7-piperidinyl N/A N/A
4-tert-Butylpyridine Pyridine 4-tert-butyl N/A C₉H₁₃N

Research Findings and Implications

  • Synthetic Strategies : The tert-butyl group is often introduced early in synthesis (e.g., via Friedel-Crafts alkylation) to minimize steric challenges during ring closure .
  • Steric and Electronic Effects : In thiepin derivatives, the tert-butyl group stabilizes the crystal lattice, increasing melting points. In pyridine, it enhances lipophilicity .
  • Pharmacological Potential: Pyrido-pyrimidinone derivatives with bulky substituents (e.g., piperidinyl) are explored as kinase inhibitors, suggesting that this compound could have similar applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.